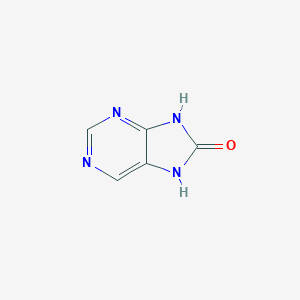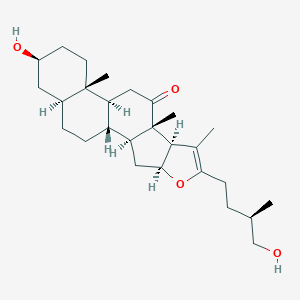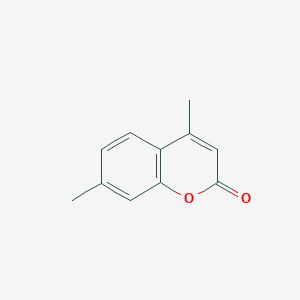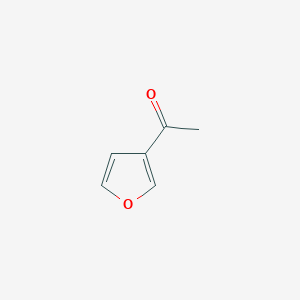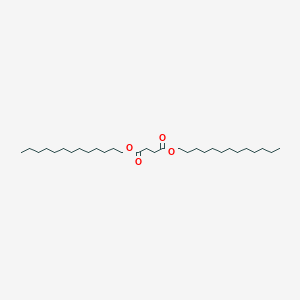
Ditridecyl succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditridecyl succinate (DTS) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a white powder that is soluble in organic solvents and is used as a plasticizer in the manufacture of PVC products. DTS is also used as a lubricant additive and a corrosion inhibitor in the automotive industry. In recent years, DTS has been studied extensively for its potential applications in various fields of scientific research.
Mécanisme D'action
Ditridecyl succinate is believed to work by interacting with the lipid membranes of cells. It has been shown to increase the fluidity of lipid membranes, which can lead to changes in cell signaling and gene expression. Ditridecyl succinate has also been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism.
Effets Biochimiques Et Physiologiques
Ditridecyl succinate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of certain genes and proteins, which can lead to changes in cellular function. Ditridecyl succinate has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. In addition, Ditridecyl succinate has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ditridecyl succinate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it readily available for research purposes. Ditridecyl succinate is also stable and has a long shelf life, which makes it easy to store and transport. However, Ditridecyl succinate has some limitations for use in laboratory experiments. It is not water-soluble, which can make it difficult to work with in certain applications. In addition, Ditridecyl succinate has not been extensively studied for its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on Ditridecyl succinate. One area of interest is the potential use of Ditridecyl succinate in the treatment of inflammatory diseases. Another area of interest is the potential use of Ditridecyl succinate as a surfactant in the manufacture of nanoparticles. Additionally, Ditridecyl succinate may have potential applications in the field of biomedicine, such as drug delivery and tissue engineering. Further research is needed to fully understand the potential applications of Ditridecyl succinate in these areas.
Méthodes De Synthèse
Ditridecyl succinate is synthesized by the reaction of succinic acid with tridecyl alcohol. The reaction is catalyzed by a strong acid, such as sulfuric acid or phosphoric acid. The resulting product is purified by distillation and recrystallization to obtain pure Ditridecyl succinate.
Applications De Recherche Scientifique
Ditridecyl succinate has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit excellent properties as a surfactant, emulsifier, and dispersant. Ditridecyl succinate has also been used as a lubricant additive in the automotive industry due to its excellent lubricating properties. In addition, Ditridecyl succinate has been studied for its potential applications in the field of biomedicine.
Propriétés
Numéro CAS |
10595-83-2 |
|---|---|
Nom du produit |
Ditridecyl succinate |
Formule moléculaire |
C30H58O4 |
Poids moléculaire |
482.8 g/mol |
Nom IUPAC |
ditridecyl butanedioate |
InChI |
InChI=1S/C30H58O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-33-29(31)25-26-30(32)34-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clé InChI |
UTLUBBFIVPRZFF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCC |
Autres numéros CAS |
10595-83-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




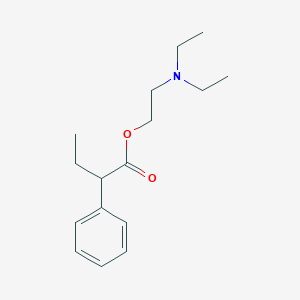
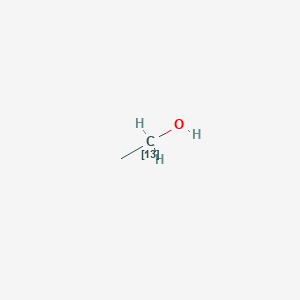
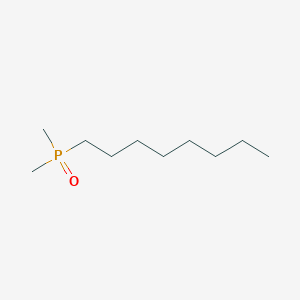
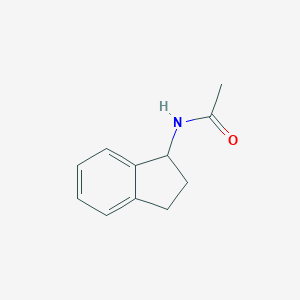
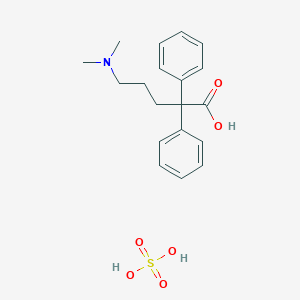
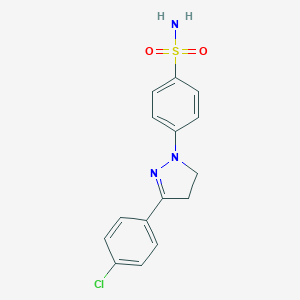

![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)

